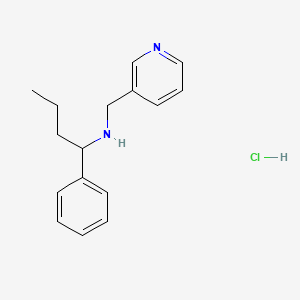

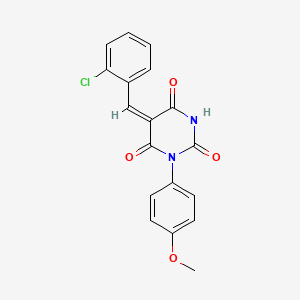

![molecular formula C14H20FN3O3S2 B4624665 4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)

4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, starting from basic piperazine scaffolds and incorporating various functional groups to achieve the desired compound. For instance, the synthesis of related piperazine derivatives has been achieved through intermediate processes and crystallization from methanol solutions, highlighting the complex nature of synthesizing these compounds (Malík et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and spectroscopy, plays a vital role in understanding the conformation and geometry of sulfonamide derivatives. X-ray crystallography, for example, has been used to determine the structure of related compounds, revealing their crystalline forms and molecular interactions (Berredjem et al., 2010).

Chemical Reactions and Properties

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitutions and complexation with metal ions, which can modify their physical and chemical properties. The reactivity of these compounds towards different reagents and conditions can significantly influence their biological activities and applications (Macalik et al., 2021).

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Activity

Compounds featuring sulfonyl and piperazine groups have been highlighted for their carbonic anhydrase inhibitory properties. Such inhibitors are significant for their therapeutic potential in managing conditions like glaucoma, epilepsy, obesity, and hypertension through the modulation of enzyme activity in various tissues, including the kidneys and blood vessels. The pharmacological interest in sulfonyl derivatives as carbonic anhydrase inhibitors (CAIs) suggests that our compound could be explored for similar applications, given its structural similarity to known CAIs (Carta & Supuran, 2013).

Therapeutic Potential in Psychiatry and Neurology

Arylcycloalkylamines, including phenylpiperidines and piperazines with arylalkyl substituents, have been associated with significant potency and selectivity at D2-like receptors. This pharmacophoric feature is central to the development of antipsychotic agents, suggesting the compound could have potential applications in the design of new psychiatric or neurological drugs by exploring its binding affinity and activity at D2-like receptors (Sikazwe et al., 2009).

Role in Anticancer Research

The piperazine ring, a core structure in the compound of interest, is integral to many drugs with varied therapeutic uses including anticancer applications. Given the versatility of the piperazine scaffold in drug design, slight modifications can lead to significant differences in medicinal potential, including anticancer properties. This adaptability underscores the importance of piperazine derivatives in ongoing cancer research and drug discovery efforts, potentially including our compound for its novel structural attributes (Rathi et al., 2016).

Environmental and Polymer Research

The fluorinated segment of the compound draws attention to its potential relevance in environmental science, particularly concerning the study of fluorinated organic compounds in the environment. Fluorinated chemicals, such as perfluorinated carboxylic acids (PFCAs) and sulfonates (PFSAs), are of significant environmental concern due to their persistence and bioaccumulation potential. Research into fluorinated alternatives and their environmental fate, including degradation pathways and potential for bioaccumulation, could be relevant areas of application for this compound, especially in understanding the impact of fluorinated substances on human health and ecosystems (Wang et al., 2013).

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O3S2/c1-21-11-6-16-14(22)17-7-9-18(10-8-17)23(19,20)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQHXADGRMKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)piperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

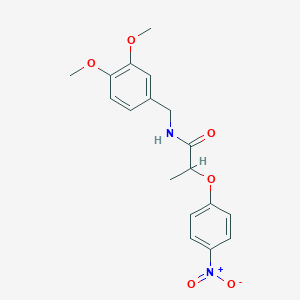

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

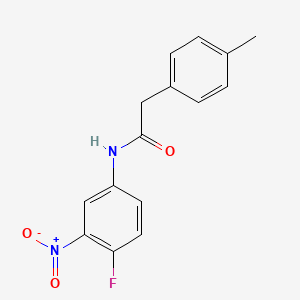

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

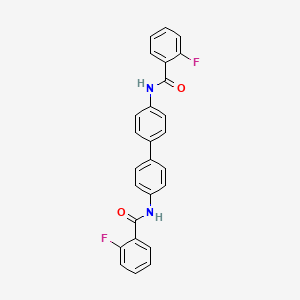

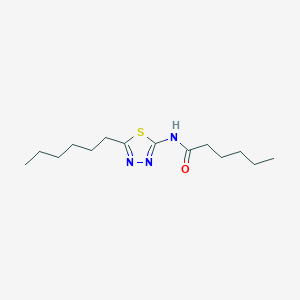

![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)

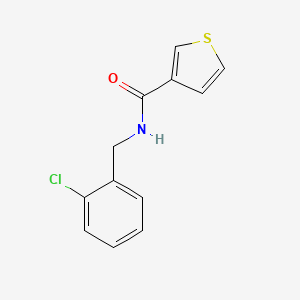

![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)

![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)